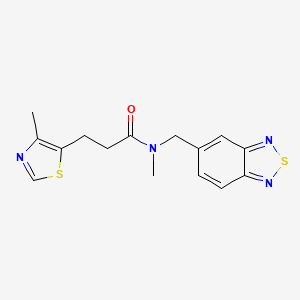

![molecular formula C16H17NO4S B5547568 ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic chemicals known for their diverse applications in synthetic chemistry and pharmaceuticals. However, specific information about this compound in the context of academic research is limited. Instead, related compounds with similar functional groups and structures have been extensively studied.

Synthesis Analysis

The synthesis of related thiophene derivatives involves multicomponent reactions, often starting from simpler esters and involving reactions with potassium tert-butoxide or similar base catalysts to form the desired thiophene structure. The synthesis procedures vary based on the desired substitution pattern on the thiophene ring and the side chains involved (Batuev et al., 2022).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These techniques help in understanding the geometric and electronic structure of the molecule, such as ring conformation, substituent effects, and intermolecular interactions (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and nucleophilic substitution, depending on the substituents attached to the thiophene ring. These reactions allow for further functionalization and application in different synthetic pathways (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for the application and handling of thiophene derivatives. These properties are influenced by the molecular structure and can be determined experimentally (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups attached to the thiophene ring. Understanding these properties is essential for their application in chemical synthesis and pharmaceutical development (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Scientific Research Applications

Anti-proliferative Activity

A novel class of tumor-selective compounds, including derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate, has shown pronounced anti-proliferative activity against specific tumor cell types, such as leukemia/lymphoma, with significant tumor cell selectivity. These compounds preferentially inhibit the proliferation of T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating a cytotoxic rather than cytostatic activity and a unique tumor selectivity potentially linked to their intracellular localization and molecular target (Thomas et al., 2017).

Antimicrobial and Antioxidant Studies

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Corrosion Inhibition

Derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies provide insights into the compounds' adsorption behavior and their potential application in corrosion protection, highlighting their mixed inhibitor characteristics and the correlation between molecular structure and inhibition efficiency (Djenane et al., 2019).

Antitumor Agents

Research has identified derivatives with strong antiproliferative activity and simple molecular structure, focusing on the inhibition of tubulin assembly and inducing cell death through an apoptotic mechanism. This suggests their use as a novel class of antitumor agents, offering a promising approach to cancer treatment (Romagnoli et al., 2014).

properties

IUPAC Name |

ethyl 2-(methoxycarbonylamino)-4-methyl-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-15(18)12-10(2)13(11-8-6-5-7-9-11)22-14(12)17-16(19)20-3/h5-9H,4H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTDUYMENYNNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

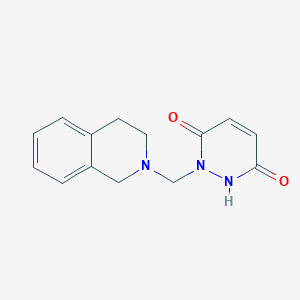

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

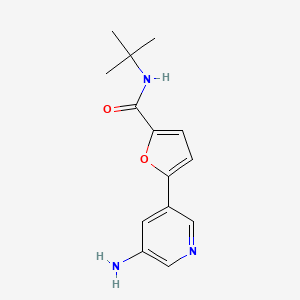

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

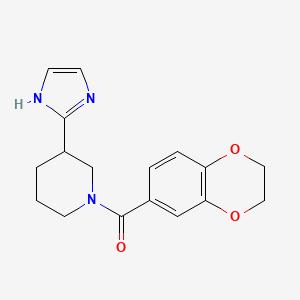

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)